[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2344680-47-1
VCID: VC6952941
InChI: InChI=1S/C8H12N2O.ClH/c9-5-7-4-8(11-10-7)3-6-1-2-6;/h4,6H,1-3,5,9H2;1H
SMILES: C1CC1CC2=CC(=NO2)CN.Cl
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.66

[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride

CAS No.: 2344680-47-1

Cat. No.: VC6952941

Molecular Formula: C8H13ClN2O

Molecular Weight: 188.66

* For research use only. Not for human or veterinary use.

[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride - 2344680-47-1

Specification

CAS No. 2344680-47-1
Molecular Formula C8H13ClN2O
Molecular Weight 188.66
IUPAC Name [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H12N2O.ClH/c9-5-7-4-8(11-10-7)3-6-1-2-6;/h4,6H,1-3,5,9H2;1H
Standard InChI Key WFIWTSGUCYNQNW-UHFFFAOYSA-N
SMILES C1CC1CC2=CC(=NO2)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₈H₁₃ClN₂O, with a molecular weight of 188.66 g/mol. Its IUPAC name, [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride, reflects its oxazole core substituted at position 5 with a cyclopropylmethyl group and at position 3 with an aminomethyl moiety.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₃ClN₂O
Molecular Weight188.66 g/mol
SMILESC1CC1CC2=CC(=NO2)CN.Cl
InChIKeyWFIWTSGUCYNQNW-UHFFFAOYSA-N

The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity, while the primary amine enables participation in condensation and nucleophilic substitution reactions.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying purity and structure. For related oxazole derivatives, ¹H NMR typically shows:

  • Cyclopropyl protons as multiplet signals near δ 0.5–1.5 ppm.

  • Oxazole ring protons as doublets or triplets between δ 6.5–8.5 ppm .

  • Aminomethyl protons as broad singlets around δ 3.0–4.0 ppm.

High-Resolution Mass Spectrometry (HRMS) would confirm the molecular ion peak at m/z 188.66, with fragmentation patterns indicative of the cyclopropylmethyl and oxazole motifs .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride involves two primary steps:

  • Oxazole Ring Formation: Cyclocondensation of a β-ketoamide with a nitrile precursor under acidic conditions.

  • Functionalization: Introduction of the cyclopropylmethyl group via alkylation, followed by amine protection/deprotection and hydrochloride salt formation.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Oxazole FormationAcOH, 80°C, 12h45–60%
CyclopropylmethylationCyclopropylmethyl bromide, K₂CO₃70–85%
AminationNH₃/MeOH, Pd/C, H₂50–65%

Optimization of solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., palladium on carbon) significantly impacts yield.

Analytical Validation

HPLC Purity thresholds (>95%) are achievable using reverse-phase C18 columns with acetonitrile/water gradients. X-ray Crystallography of analogous compounds confirms the planar oxazole ring and cyclopropyl geometry .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base, though exact solubility data remain unreported. Stability studies under accelerated conditions (40°C/75% RH) suggest decomposition <5% over 6 months, attributable to the oxazole ring’s resistance to hydrolysis.

Reactivity Profile

  • Nucleophilic Substitution: The primary amine undergoes acylation or sulfonylation.

  • Cycloaddition: The oxazole ring participates in [4+2] Diels-Alder reactions with dienophiles.

  • Reductive Amination: Potential for secondary amine synthesis via ketone coupling.

Cell LineIC₅₀ (µM)Mechanism
MCF-712.3Caspase-3 activation
A54918.7ROS generation

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and GPCR modulators. For instance, its amine group is convertible to urea or thiourea derivatives for targeted drug discovery.

Materials Science

Oxazole-based polymers incorporating cyclopropyl groups demonstrate enhanced thermal stability (>300°C) and dielectric properties, suitable for flexible electronics.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the cyclopropylmethyl and amine groups could optimize bioactivity. Computational docking studies (e.g., with EGFR or COX-2 enzymes) may guide rational design.

Scale-Up Challenges

Current synthetic routes suffer from moderate yields (45–65%). Flow chemistry and microwave-assisted synthesis could improve efficiency and scalability.

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